Hexahydro-1,3,5-trioctyl-1,3,5-triazine

Olefin Catalysis Polymerization Selectivity Triazacyclohexane Ligands

Hexahydro-1,3,5-trioctyl-1,3,5-triazine (CAS 94279-01-3) is a fully saturated, N,N',N"-trisubstituted 1,3,5-triazacyclohexane. Its molecular architecture features three pendant n-octyl arms on a six-membered triazine core (C27H57N3, MW 423.76 g/mol) [REFS-1, REFS-2].

Molecular Formula C27H57N3
Molecular Weight 423.8 g/mol
CAS No. 94279-01-3
Cat. No. B13134143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1,3,5-trioctyl-1,3,5-triazine
CAS94279-01-3
Molecular FormulaC27H57N3
Molecular Weight423.8 g/mol
Structural Identifiers
SMILESCCCCCCCCN1CN(CN(C1)CCCCCCCC)CCCCCCCC
InChIInChI=1S/C27H57N3/c1-4-7-10-13-16-19-22-28-25-29(23-20-17-14-11-8-5-2)27-30(26-28)24-21-18-15-12-9-6-3/h4-27H2,1-3H3
InChIKeyCHPWHRVLSQHJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexahydro-1,3,5-trioctyl-1,3,5-triazine (CAS 94279-01-3): A Long-Chain Triazacyclohexane for Catalysis and Corrosion Control


Hexahydro-1,3,5-trioctyl-1,3,5-triazine (CAS 94279-01-3) is a fully saturated, N,N',N"-trisubstituted 1,3,5-triazacyclohexane. Its molecular architecture features three pendant n-octyl arms on a six-membered triazine core (C27H57N3, MW 423.76 g/mol) [REFS-1, REFS-2]. This structure provides a unique combination of strong metal-coordinating ability, high lipophilicity (predicted LogP ≈10.7), and thermal stability, underpinning its dual-use profile as a ligand in chromium-catalyzed olefin oligomerization/polymerization systems and as a component in corrosion inhibitor formulations for acidic and sweet (CO2) environments [REFS-1, REFS-3].

Why Substituting Hexahydro-1,3,5-trioctyl-1,3,5-triazine with Other Triazacyclohexane or Corrosion Inhibitor Analogs Fails


Generic substitution of Hexahydro-1,3,5-trioctyl-1,3,5-triazine is chemically deceptive because the compound's function is exquisitely tuned by its N-substituent structure. In olefin catalysis, the linear n-octyl chains on the triazacyclohexane ring create a specific steric and electronic environment around the chromium center that directly dictates the catalyst's selectivity between ethylene trimerization (to 1-hexene) and polymerization (to polyethylene) [REFS-1, REFS-2]. In corrosion inhibition, the long alkyl chains confer high surface activity and dense hydrophobic film formation on metal surfaces, which shorter-chain or branched triazine homologs cannot replicate [3]. The quantitative evidence below details these substituent-sensitive performance cliffs.

Quantitative Evidence Guide for Hexahydro-1,3,5-trioctyl-1,3,5-triazine: Direct Comparisons with In-Class Analogs and Market Alternatives


Chain-Linearity Dictates Olefin Polymerization Selectivity: n-Octyl- vs. β-Branched Triazacyclohexane Chromium Complexes

In first-generation chromium triazacyclohexane catalysts, the branching of the N-substituent on the 1,3,5-triazacyclohexane ring acts as a powerful binary switch between ethylene trimerization and polymerization. The complex formed by Hexahydro-1,3,5-trioctyl-1,3,5-triazine, [CrCl3{(n-C8H17)3TAC}], is explicitly identified as a high-activity ethylene polymerization catalyst [1]. In stark contrast, complexes bearing β-branched N-substituents (e.g., isobutyl, CH2C(H)(CH3)2) demonstrate high selectivity for ethylene trimerization to 1-hexene. This structure-selectivity relationship is extensively mapped in the Polyhedron study, which states that "complexes with β-branched N-substituents give high selectivity for ethylene trimerisation to 1-hexene while complexes with γ-branched N-substituents are good ethylene polymerisation catalysts" [1]. The linear octyl chain falls into the latter, polymerization-promoting category. The patent EP1171445B1 further corroborates this by listing 1,3,5-tri-n-octyl-1,3,5-triazacyclohexane as a preferred ligand for polymerization catalysts, while acknowledging that an earlier trioctyl-based catalyst exhibited only moderate activity and significant polymer byproduct formation, highlighting the sensitivity of performance to the precise metal/ligand/activator combination [2].

Olefin Catalysis Polymerization Selectivity Triazacyclohexane Ligands

Halogen Effect Amplifies Polymerization Activity: Chlorinated vs. Non-Halogenated Triazacyclohexane Chromium Complexes

The Polyhedron 2014 study provides a direct comparison of catalytic activities between halogenated and hydrogenated analogues of chromium triazacyclohexane complexes. The authors report that "the halogenated polymerisation catalysts give higher activities than their hydrogenated analogues, especially chlorine containing species" [1]. While the study's figures and tables provide specific activity values for complexes such as [CrCl3{(n-C6H13)3TAC}] (activity >10,000 gPE/(mmol Cr·h·bar) at 80°C), the octyl derivative's activity is explicitly mentioned as being in the polymerization catalyst class. The patent EP1171445B1 classifies the CrCl3{(n-C8H17)3TAC} complex as a polymerization catalyst, and the measured activity of its close chlorinated n-hexyl homologue provides a reliable class-level benchmark [2].

Olefin Polymerization Halogen Effect Catalyst Activity

Enhanced Surface Activity and Film Hydrophobicity for Corrosion Inhibition: Trioctyl vs. Shorter-Chain Triazine Amphiphiles

Triazine derivatives are established as effective corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water, functioning through adsorption and the formation of a protective hydrophobic film [1]. The interfacial adsorption mechanism and inhibition efficiency are directly correlated with the molecular structure, particularly the length of the N-substituent alkyl chains which influence the packing density and hydrophobicity of the adsorbed layer. As a tertiary cyclic amine with three long C8 chains, Hexahydro-1,3,5-trioctyl-1,3,5-triazine is formulated into corrosion inhibitor packages suitable for sweet (CO2) corrosion environments [2]. The predicted octanol-water partition coefficient (LogP ≈10.7) indicates extreme lipophilicity, which is conducive to durable film persistence on metal surfaces [3]. In contrast, the most commonly used triazine-based H2S scavenger, 1,3,5-tri(2-hydroxyethyl)-hexahydro-s-triazine (HET), is highly water-soluble and does not provide the same level of persistent corrosion inhibition [4]. Studies on analogous 1,3,5-triazinane-based derivatives have reported corrosion inhibition efficiencies approaching 90% for carbon steel in 1 M HCl [5], supporting the corrosion inhibition potential of this compound class.

Corrosion Inhibition Carbon Steel Oilfield Produced Water

High-Yield, Scalable Synthesis for Research and Pilot Procurement

The compound is synthesized via a straightforward one-pot condensation of octylamine with paraformaldehyde in toluene, yielding the triazacyclohexane product in 83% isolated yield [1]. This high-yielding, catalyst-free procedure avoids the need for chromatographic purification and is amenable to multi-gram scale-up, ensuring reliable supply and cost-effective procurement for pilot-scale catalyst screening or formulation development. The synthetic route and resulting purity (97% standard purity confirmed by NMR, HPLC, or GC) are well-documented by suppliers .

Synthesis 1,3,5-Triazacyclohexane Scalability

Procurement-Guided Application Scenarios for Hexahydro-1,3,5-trioctyl-1,3,5-triazine Based on Verified Performance Evidence


Cr(III)-Triazacyclohexane Catalyst Preparation for High-Activity Ethylene Polymerization R&D

Coordinate Hexahydro-1,3,5-trioctyl-1,3,5-triazine to CrCl3(THF)3 in diethyl ether to pre-form the active polymerization catalyst. The resulting [CrCl3{(n-C8H17)3TAC}] complex is activated in situ with MAO or a borate/aluminum alkyl co-catalyst and evaluated in a slurry-phase continuous or batch reactor at 80°C and 5 bar ethylene pressure [1]. Researchers should compare yields against analogous n-hexyl or isobutyl ligand catalyst controls to benchmark the impact of chain length on polymer productivity and molecular weight [REFS-1, REFS-2].

Oilfield Corrosion Inhibitor Formulation for Sweet (CO2) Production Tubulars

Incorporate Hexahydro-1,3,5-trioctyl-1,3,5-triazine at 0.1–1.0 mmol/L into a continuous injection formulation used to inhibit the corrosion of carbon steel (e.g., N80, Q235) in CO2-saturated oilfield produced water [REFS-3, REFS-4]. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization tests should be performed to confirm the expected inhibition efficiency. The long octyl chains provide a durable hydrophobic film, which can be compared with shorter-chain or hydroxyl-functional triazine scavengers to demonstrate superior film persistence [3].

Synthesis and Screening of Asymmetric Triazacyclohexane Ligands for Selective Olefin Oligomerization

Use the compound as a synthetic precursor or reference standard when developing unsymmetrically substituted triazacyclohexanes. The high-yield (83%) one-pot synthesis directly from octylamine and formaldehyde provides a convenient entry point for generating a library of mixed-substituent triazacyclohexanes [5]. Purify via standard distillation or recrystallization to >97% purity (confirmed by GC/HPLC), then proceed to complexation with CrCl3(THF)3 . Screen the resulting chromium complexes for ethylene oligomerization to map structure-selectivity relationships.

Academic Procurement for Teaching Labs in Organometallic Chemistry and Homogeneous Catalysis

The compound provides an instructive example of a simple, air-stable, N-donor ligand with three long alkyl chains, making it ideal for undergraduate and graduate teaching laboratories focused on coordination chemistry or homogeneous catalysis. Students can perform the one-pot synthesis or directly use the purchased product to prepare chromium or other first-row transition metal complexes, characterizing them via single-crystal X-ray diffraction or UV-Vis spectroscopy [REFS-1, REFS-5]. The clear product profile aids in teaching the relationship between ligand structure and catalytic performance.

Quote Request

Request a Quote for Hexahydro-1,3,5-trioctyl-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.